(1S,2R)-2-Phenylcyclopropanecarboxylic acid
Overview
Description
“(1S,2R)-2-Phenylcyclopropanecarboxylic acid” is a chemical compound with the molecular formula C10H10O2 . It has a molecular weight of 162.19 .
Synthesis Analysis
The synthesis of “(1S,2R)-2-Phenylcyclopropanecarboxylic acid” involves the resolution of racemate. Commercially purchased cis-2-phenylcyclopropanecarboxylic acid was separated into constituent enantiomers using SFC (Chiralpak AD-H, C02/Methanol 8:2, 3 mL/min, 100 bar) .Molecular Structure Analysis
The molecular structure of “(1S,2R)-2-Phenylcyclopropanecarboxylic acid” consists of 10 carbon atoms, 10 hydrogen atoms, and 2 oxygen atoms .Physical And Chemical Properties Analysis
“(1S,2R)-2-Phenylcyclopropanecarboxylic acid” is slightly soluble (1.3 g/L) at 25 ºC . It has a density of 1.250±0.06 g/cm3 at 20 ºC 760 Torr . The melting point of this compound is 83-84 ºC .Scientific Research Applications
Configuration and Stereochemistry
(1S,2R)-2-Phenylcyclopropanecarboxylic acid's stereochemistry and absolute configuration have been a subject of interest. The absolute configuration of this compound, along with similar structures, was established by correlating it with known configurations of related compounds (Inouye, Sugita, & Walborsky, 1964), (Aratani, Nakanisi, & Nozaki, 1970).
Biotransformation and Synthesis
This compound has been used in the study of biotransformation, where it is obtained through enantioselective hydrolysis of racemic trans- and cis-2-arylcyclopropanecarbonitriles. This process has highlighted the impact of substituents on the benzene ring in terms of reaction rate and enantioselectivity (Wang & Feng, 2002).
Application in Bioactive Compound Synthesis
Its cyclopropane ring has been used in the synthesis of biologically active compounds. For instance, it's used in designing conformationally restricted analogues of histamine, which has implications in biological activity and research (Kazuta, Matsuda, & Shuto, 2002).
Role in Asymmetric Synthesis
(1S,2R)-2-Phenylcyclopropanecarboxylic acid plays a role in the asymmetric synthesis of various compounds. Its configuration has been used to establish the absolute configurations of other chiral cyclopropanes (Nishiyama, Oda, & Inouye, 1974).
Safety and Hazards
Handling “(1S,2R)-2-Phenylcyclopropanecarboxylic acid” requires several safety precautions. It is advised to keep the product away from heat, sparks, open flames, and hot surfaces. It should not be sprayed on an open flame or other ignition sources. The product should be kept away from clothing and combustible materials. It should not be allowed to contact with air or water due to the risk of violent reaction and possible flash fire .
Mechanism of Action
Target of Action
It’s worth noting that similar compounds have been found to target enzymes like beta-lactamase in organisms like escherichia coli .
Mode of Action
Based on the structure and properties of similar compounds, it can be inferred that it might interact with its target enzyme to inhibit its activity .
Biochemical Pathways
Compounds with similar structures have been found to affect various biochemical pathways, including those involved in inflammation and immune response .
Pharmacokinetics
Approximately 55% of the dose was excreted in urine as unchanged milnacipran .
Result of Action
Similar compounds have been found to have anti-inflammatory activity .
properties
IUPAC Name |
(1S,2R)-2-phenylcyclopropane-1-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c11-10(12)9-6-8(9)7-4-2-1-3-5-7/h1-5,8-9H,6H2,(H,11,12)/t8-,9-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHDDRJBFJBDEPW-IUCAKERBSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H]1C(=O)O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,2R)-2-Phenylcyclopropanecarboxylic acid | |
CAS RN |
23020-18-0, 939-89-9 | |
Record name | 2-Phenyl-1-cyclopropanecarboxylic acid, (1S-cis)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023020180 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-PHENYL-1-CYCLOPROPANECARBOXYLIC ACID, CIS-(±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7V3W75X6M2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 2-PHENYL-1-CYCLOPROPANECARBOXYLIC ACID, (1S-CIS)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R5Y6RJ2VZ6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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